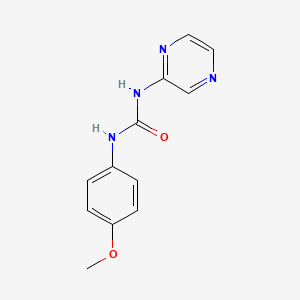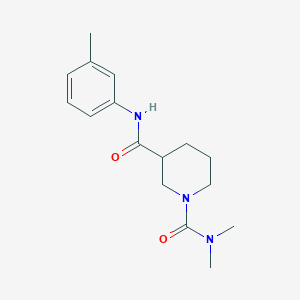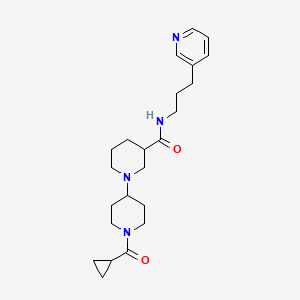![molecular formula C17H24N2O3S B5296052 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5296052.png)
1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a piperidine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one is not fully understood. However, it has been shown to interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. It has also been shown to inhibit the activity of certain enzymes, such as caspase-3, which is involved in apoptosis.
Biochemical and Physiological Effects:
1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one has a wide range of biochemical and physiological effects. It has been shown to increase the production of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation. It has also been shown to decrease the production of inflammatory cytokines, which are involved in the immune response. Additionally, it has been shown to increase the activity of certain enzymes involved in energy metabolism, such as AMP-activated protein kinase (AMPK).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one in lab experiments is its wide range of biochemical and physiological effects. This makes it a valuable tool for studying various biological processes. Additionally, the synthesis method for this compound is relatively simple and cost-effective, making it accessible to many researchers.
However, there are also some limitations to using 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, the compound has not been extensively studied in vivo, which can make it difficult to extrapolate findings to humans.
Orientations Futures
There are many potential future directions for research on 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one. One area of research could be to further elucidate its mechanism of action, which could help to identify additional applications for this compound. Additionally, more research could be done to explore its potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Finally, more in vivo studies could be conducted to better understand the potential advantages and limitations of using this compound in human research.
Méthodes De Synthèse
The synthesis of 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one typically involves the reaction of piperidine with 2-(phenylsulfonyl)ethanamine in the presence of a catalyst. The reaction is carried out under anhydrous conditions and the resulting product is purified using chromatography. The yield of the synthesis process is typically high, making it a cost-effective method for producing this compound.
Applications De Recherche Scientifique
1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one has been widely used in scientific research due to its potential applications in studying various biological processes. It has been shown to have neuroprotective effects, making it a valuable tool for studying neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
1-[1-[2-(benzenesulfonyl)ethyl]piperidin-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17-9-5-11-19(17)15-6-4-10-18(14-15)12-13-23(21,22)16-7-2-1-3-8-16/h1-3,7-8,15H,4-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCBJFZXCFLJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCS(=O)(=O)C2=CC=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[2-(Phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-9-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5295986.png)
![4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B5295989.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296006.png)

![(4R)-4-hydroxy-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-prolinamide](/img/structure/B5296018.png)
![3-chloro-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5296022.png)
![5-methyl-4-{[6-methyl-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5296032.png)
methylene]-3,5-dinitrobenzohydrazide](/img/structure/B5296034.png)
![4-(hydroxymethyl)-1-[4-(methylsulfonyl)benzyl]piperidin-4-ol](/img/structure/B5296040.png)

![(3aR*,5S*,6S*,7aS*)-2-[4-(1H-pyrazol-3-yl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5296066.png)

